1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one
CAS No.:
Cat. No.: VC20548364
Molecular Formula: C10H9F2NO4
Molecular Weight: 245.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F2NO4 |
|---|---|
| Molecular Weight | 245.18 g/mol |
| IUPAC Name | 1-[2-(difluoromethoxy)-5-nitrophenyl]propan-1-one |
| Standard InChI | InChI=1S/C10H9F2NO4/c1-2-8(14)7-5-6(13(15)16)3-4-9(7)17-10(11)12/h3-5,10H,2H2,1H3 |
| Standard InChI Key | IKCFSFYXYMPGHK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzene ring substituted at the 2-position with a difluoromethoxy group (-OCHF₂) and at the 5-position with a nitro group (-NO₂). The propan-1-one moiety (-COCH₂CH₃) is attached to the aromatic ring, contributing to its electron-withdrawing character. This substitution pattern aligns with analogs like 1-(5-methoxy-2-nitrophenyl)-1-propanone (CAS 924648-18-0), where the methoxy group (-OCH₃) is replaced by difluoromethoxy .
Table 1: Hypothetical Physicochemical Properties
The difluoromethoxy group introduces steric and electronic effects distinct from methoxy or hydroxy analogs, potentially enhancing metabolic stability and lipophilicity compared to 1-(2-hydroxy-5-nitrophenyl)propan-1-one (LogP: 1.5) .
Synthetic Pathways and Methodological Considerations
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts acylation of 2-(difluoromethoxy)-5-nitrobenzene with propionyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst like AlCl₃. This method is well-documented for synthesizing 1-(2-hydroxy-5-nitrophenyl)propan-1-one, yielding 36% under optimized conditions . Challenges may arise from the electron-deficient aromatic ring due to the nitro group, necessitating elevated temperatures or extended reaction times.
Fries Rearrangement
An alternative approach involves the Fries rearrangement of 2-(difluoromethoxy)-5-nitrophenyl propionate. For the analogous 1-(2-hydroxy-5-nitrophenyl)propan-1-one, this method achieved a 23% yield using AlCl₃ in nitrobenzene at 125°C for 5 hours . The difluoromethoxy group’s stability under acidic conditions requires verification, as fluorinated ethers may undergo hydrolysis.
Nitration of Precursors
| Hazard Category | Signal Word | Hazard Statements |
|---|---|---|
| Skin Irritation | Warning | H315: Causes skin irritation |
| Eye Irritation | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation |
These classifications align with structurally similar nitroaromatic compounds like 1-(2-hydroxy-5-nitrophenyl)propan-1-one, which carries identical hazard statements .
Challenges and Knowledge Gaps
Synthetic Yield Optimization
Current methods for analogs suffer from moderate yields (23–36%), necessitating catalyst screening (e.g., FeCl₃ vs. AlCl₃) or solvent optimization.
Spectroscopic Characterization
No experimental IR, NMR, or MS data exists for the target compound. Comparative studies with 1-(5-methoxy-2-nitrophenyl)-1-propanone (PubChem CID 16063455) could guide predictions .
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